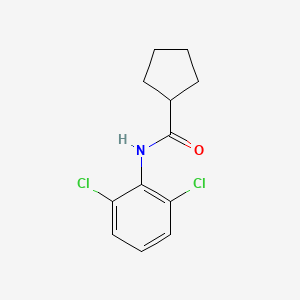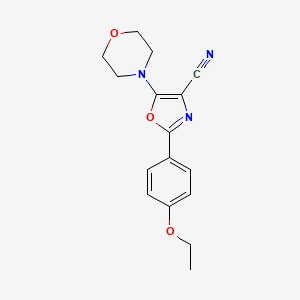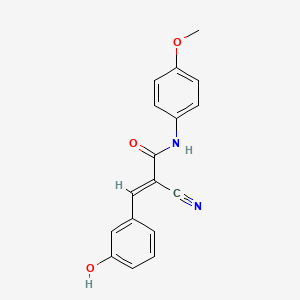![molecular formula C21H16N2OS B5762412 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B5762412.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTA-1 and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions for research.
作用機序
The mechanism of action of BTA-1 involves its ability to inhibit the activity of the enzyme monoamine oxidase A (MAO-A). MAO-A is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A results in an increase in the levels of these neurotransmitters, which can have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects
BTA-1 has been shown to have several biochemical and physiological effects. It can increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which can improve mood, cognition, and behavior. BTA-1 also has antioxidant properties and can protect neurons from oxidative stress-induced damage.
実験室実験の利点と制限
One of the advantages of using BTA-1 in lab experiments is its ability to selectively inhibit MAO-A without affecting the activity of MAO-B. This selectivity can be useful in studying the specific effects of MAO-A inhibition. However, one of the limitations of using BTA-1 is its relatively low potency compared to other MAO-A inhibitors.
将来の方向性
There are several future directions for research on BTA-1. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BTA-1 has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress, which is a common feature of these diseases. Another area of interest is its potential use as an antidepressant. BTA-1 has been shown to increase the levels of neurotransmitters such as serotonin, which are often targeted by antidepressant medications. Finally, there is also interest in developing more potent MAO-A inhibitors based on the structure of BTA-1.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide is a compound that has significant potential in scientific research. Its ability to selectively inhibit MAO-A and its neuroprotective and antioxidant properties make it a promising candidate for the treatment of various neurological disorders. Further research is needed to fully understand the potential applications of this compound and to develop more potent MAO-A inhibitors based on its structure.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide can be achieved through several methods. One of the most commonly used methods is the reaction between 3-methylbenzoyl chloride and 4-(1,3-benzothiazol-2-yl)aniline in the presence of a base such as triethylamine. This reaction results in the formation of BTA-1 as a white solid.
科学的研究の応用
BTA-1 has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of neuroscience. BTA-1 has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. It has also been shown to improve cognitive function and memory in animal models.
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-5-4-6-16(13-14)20(24)22-17-11-9-15(10-12-17)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJABTDLXRPEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)





![3,4-dimethoxy-N'-{[2-(2-methylphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5762384.png)
![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5762395.png)

![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)
![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)